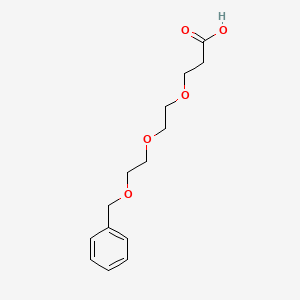

3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

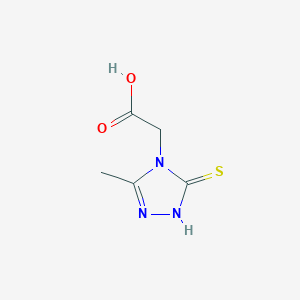

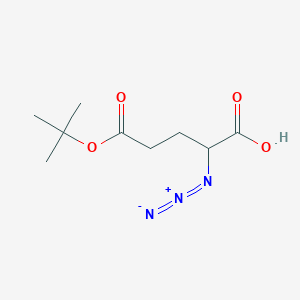

“3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid” is a chemical compound with the empirical formula C12H16O4 . It is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) .

Molecular Structure Analysis

The molecular weight of “3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid” is 224.25 . The SMILES string representation is O=C(O)CCOCCOCC1=CC=CC=C1 , which provides a linear text representation of its structure.科学的研究の応用

Antibody-Drug Conjugates (ADCs)

Benzyl-PEG3-acid is used in the development of Antibody-Drug Conjugates (ADCs) . ADCs require a linker that provides a stable linkage between cytotoxic drugs and antibodies, while conjugating in a biologically benign, fast, and selective fashion . Benzyl-PEG3-acid, with its unique structure, can serve as an effective linker in this context .

Protein Functionalization

The compound is used in protein functionalization . This process involves the modification of proteins to achieve desired functions and activities. The unique properties of Benzyl-PEG3-acid make it suitable for this application .

Chemical Conjugation Strategies

Benzyl-PEG3-acid is used in chemical conjugation strategies targeting native amino acids in proteins . These strategies are crucial in many fields in chemical biology and synthetic biology .

Synthesis of Benzyl 3-Phenylpropiolates

Benzyl-PEG3-acid is used in the synthesis of Benzyl 3-Phenylpropiolates . This synthesis is achieved via copper-catalyzed coupling between corresponding benzyl halides and alkynoic acids under ligand-free condition .

PROTAC Research and Development

Benzyl-PEG3-acid is a functionalized von-Hippel-Lindau (VHL) protein ligand for PROTAC (Proteolysis Targeting Chimeras) research and development . It incorporates an E3 ligase ligand plus a PEG linker ready for conjugation to a target protein ligand .

Green Synthesis of Natural Products

Benzyl-PEG3-acid is used in the green synthesis of natural products . This involves the use of environmentally friendly methods to synthesize natural products .

作用機序

Target of Action

Benzyl-PEG3-acid, also known as 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid or 3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of Benzyl-PEG3-acid involves its role as a linker in PROTACs. The benzyl group in Benzyl-PEG3-acid acts as a protecting group for the amine and can be deprotected via hydrogenolysis . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the PROTAC to bind to both the E3 ubiquitin ligase and the target protein, facilitating the degradation of the target protein .

Pharmacokinetics

The pharmacokinetics of Benzyl-PEG3-acid would largely depend on the specific PROTAC in which it is used. The Polyethylene Glycol (PEG) part of Benzyl-PEG3-acid is known to increase the water solubility of the compound , which could potentially enhance its bioavailability.

特性

IUPAC Name |

3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c15-14(16)6-7-17-8-9-18-10-11-19-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNCDLBZNNIXAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。